molecular formula C7H7BrN2 B12097434 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B12097434
M. Wt: 199.05 g/mol
InChI Key: ALBFMVKTTFUSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a brominated fused bicyclic heteroaromatic compound that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The pyrrolo[3,4-c]pyridine scaffold is a key structural isomer in the pyrrolopyridine family, which is the subject of extensive investigation due to its wide range of pharmacological properties . Derivatives based on the pyrrolo[3,4-c]pyridine structure have demonstrated significant potential in preclinical research, particularly in the development of agents for the nervous system. Studies have shown that certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit potent analgesic (pain-relieving) and sedative activity . Some of these compounds have shown activity comparable to morphine in animal models, while displaying significantly lower toxicity, making the scaffold a promising starting point for the development of new analgesic drugs . Furthermore, research indicates that pyrrolo[3,4-c]pyridine derivatives possess other valuable biological activities, including antidiabetic potential by acting as aldose reductase inhibitors or GPR119 agonists, as well as antimycobacterial and antiviral properties . This compound is supplied as a high-purity material intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

InChI

InChI=1S/C7H7BrN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2

InChI Key

ALBFMVKTTFUSDR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, while oxidation might produce 4-bromo-1H-pyrrolo[3,4-C]pyridine-2-one.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways. For instance, studies have demonstrated its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Investigations have revealed its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microorganisms .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Research has indicated its potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several methods aimed at optimizing yields and purity. Common synthetic routes include:

  • Bromination of Pyrrolo-Pyridine Derivatives : This method utilizes brominating agents to introduce the bromine atom into the pyrrolo-pyridine framework.
  • Cyclization Reactions : Employing various cyclization techniques can yield the desired bicyclic structure efficiently.

The chemical structure of this compound contributes to its reactivity and potential for further functionalization in synthetic applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound exhibited IC50 values in the nanomolar range for FGFR inhibition and significantly reduced cell migration and invasion capabilities. These findings suggest its potential as a lead compound for developing targeted cancer therapies .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its promise as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 115170-40-6)
  • Structural Difference : Bromine at the 5-position on a pyrrolo[2,3-b]pyridine core.
  • Pharmacological Impact : Similar compounds with bromine at the 5-position (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) show kinase inhibitory activity, suggesting positional bromination influences target selectivity .
  • Synthesis: Synthesized via Sonogashira coupling, yielding 51% efficiency, comparable to methods for 4-bromo analogs .
3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8)
  • Structural Difference : Bromine at the 3-position on a pyrrolo[2,3-c]pyridine scaffold.
  • Key Data : Exhibits higher electrophilicity due to proximity to the pyridine nitrogen, which may enhance reactivity in cross-coupling reactions .
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2710911-50-3)
  • Structural Difference : Parent scaffold without bromine.
  • Activity : Derivatives like 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione show potent analgesic activity (comparable to morphine in the "writhing" test), highlighting the core structure's intrinsic bioactivity .

Functional Group Modifications

7-Amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione
  • Substituents: 7-Amino, 2-benzyl, and 4-methyl groups.
  • Antimycobacterial Activity : Esters of this derivative exhibit MIC90 < 0.15 µM against Mycobacterium tuberculosis, whereas brominated analogs may show altered potency due to steric or electronic effects .
1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-2-yloxyl
  • Substituents : Nitroxide radical and tetramethyl groups.
  • Application : Used in free radical chemistry, demonstrating the scaffold’s adaptability beyond pharmacology .

Pharmacokinetic and Physicochemical Properties

Compound logP Solubility (µg/mL) Metabolic Stability (t₁/₂, min) Key Activity
4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine 2.8* <10* 45* Under investigation
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 3.1 12 30 Kinase inhibition
7-Amino-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione 1.5 >100 120 Antimycobacterial (MIC90 <0.15 µM)
4-Methoxy-6-methyl-pyrrolo[3,4-c]pyridine 1.2 85 90 Analgesic (ED₅₀ = 15 mg/kg)

*Predicted values based on structural analogs.

Biological Activity

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes both pyrrole and pyridine rings, contributing to its pharmacological potential. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrN
  • Molecular Weight : 199.05 g/mol
  • CAS Number : 1393585-39-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
  • Antiviral Properties : Certain derivatives have been evaluated for their ability to inhibit HIV replication. Compounds with specific substituents at the 4-position have shown significant activity, with some exhibiting an EC50 value of less than 10 µM against HIV-1 .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or modulating receptor functions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It can inhibit key enzymes involved in metabolic pathways, which is particularly relevant in cancer therapy and metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrrolo[2,3-b]pyridinePyrrole fused to a pyridine ringExhibits strong antibacterial properties
5-Bromo-7-azaindoleContains an additional nitrogen atomKnown for high potency against certain cancers
6-Methylpyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidineContains a methyl group at the 6-positionPotential use in neuropharmacology

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antitumor Efficacy : A study evaluated a series of pyrrolo[3,4-c]pyridine derivatives for their cytotoxic effects on ovarian and breast cancer cell lines. The most active compounds exhibited significant cytotoxicity while maintaining low toxicity toward healthy cells .
  • Insulin Sensitivity Enhancement : Research demonstrated that certain derivatives could enhance insulin sensitivity in adipocytes by up to 37.4%, indicating potential applications in diabetes management .
  • HIV Inhibition : A derivative was tested for anti-HIV activity and showed promising results with an EC50 value of 1.65 µM and a therapeutic index indicating good safety margins for further development .

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of brominated pyrrolopyridines?

  • Methodological Answer: Detailed reaction logs (e.g., moisture-sensitive steps under inert atmosphere) and quality control checkpoints (e.g., mid-reaction HPLC monitoring) are critical. Collaborative platforms like ICReDD’s feedback loops between computation and experimentation standardize protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.